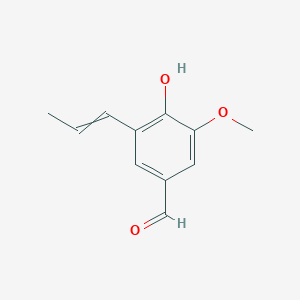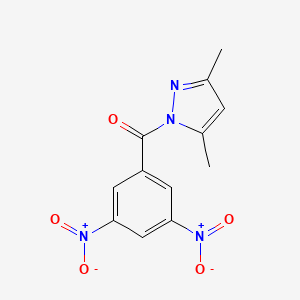
(3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone is an organic compound that features a pyrazole ring substituted with two methyl groups and a dinitrophenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone typically involves the reaction of 3,5-dimethylpyrazole with 3,5-dinitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted pyrazole derivatives, while reduction could produce amine-substituted products.
Scientific Research Applications
(3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone: can be compared to other pyrazole derivatives and dinitrophenyl compounds.
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the dinitrophenyl group.
3,5-Dinitrobenzoyl chloride: A precursor used in the synthesis of the compound.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole ring and the dinitrophenyl group allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
69413-26-9 |
|---|---|
Molecular Formula |
C12H10N4O5 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C12H10N4O5/c1-7-3-8(2)14(13-7)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h3-6H,1-2H3 |
InChI Key |
RGFXDXIJIATMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


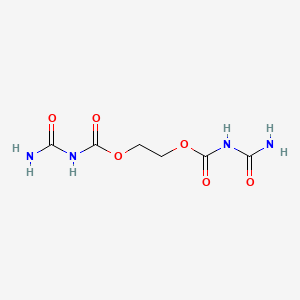
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
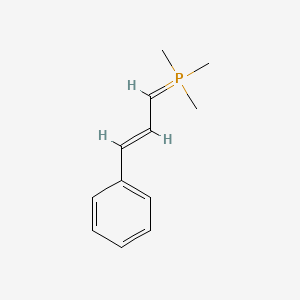
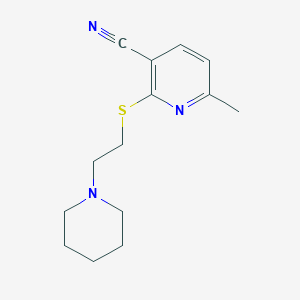
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
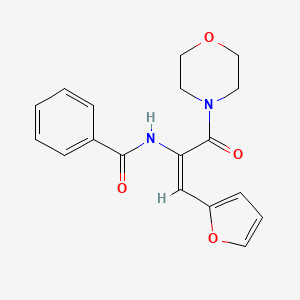

![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

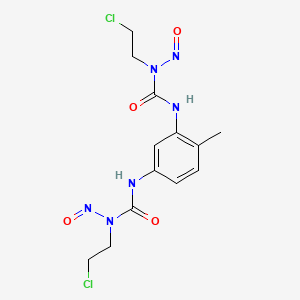
![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)
